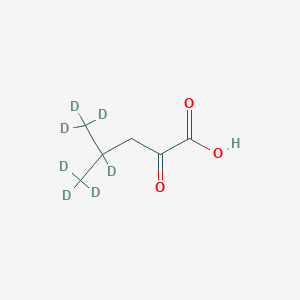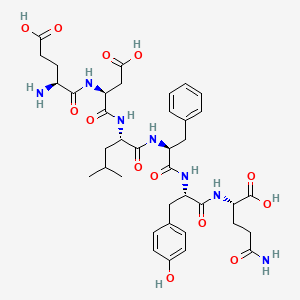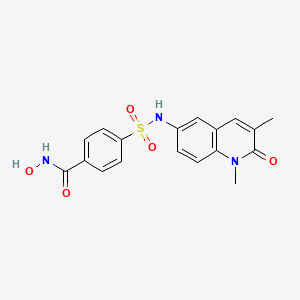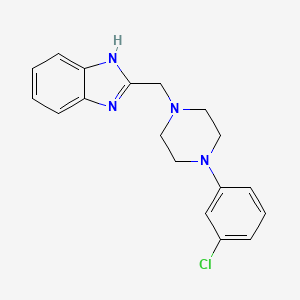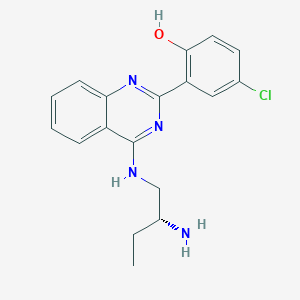
Pkd-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkd-IN-1 is a small molecule inhibitor specifically designed to target protein kinase D (PKD). Protein kinase D is a family of serine-threonine kinases involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of protein kinase D has been implicated in several diseases, including cancer, inflammation, and cardiovascular diseases. This compound has emerged as a valuable tool for studying protein kinase D-mediated signaling pathways and holds potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pkd-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Pkd-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce different substituents on the core structure, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and selectivity towards protein kinase D.
Aplicaciones Científicas De Investigación
Pkd-IN-1 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study protein kinase D-mediated signaling pathways and to develop new inhibitors.
Biology: Helps in understanding the role of protein kinase D in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and cardiovascular disorders.
Industry: Utilized in drug discovery and development programs to identify new therapeutic agents targeting protein kinase D.
Mecanismo De Acción
Pkd-IN-1 exerts its effects by binding to the ATP-binding site of protein kinase D, thereby inhibiting its kinase activity. This inhibition disrupts protein kinase D-mediated signaling pathways, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis. The molecular targets of this compound include the three isoforms of protein kinase D (PKD1, PKD2, and PKD3), which are involved in various physiological and pathological conditions.
Comparación Con Compuestos Similares
Pkd-IN-1 is compared with other protein kinase D inhibitors such as 1-naphthyl PP1 and IKK-16. While these compounds share a similar mechanism of action, this compound is distinguished by its higher selectivity and potency towards protein kinase D. Other similar compounds include:
1-naphthyl PP1: A pan-PKD inhibitor with lower selectivity compared to this compound.
IKK-16: Another pan-PKD inhibitor with broader kinase inhibition profile.
This compound’s unique structure and high selectivity make it a valuable tool for studying protein kinase D and developing targeted therapies.
Propiedades
Fórmula molecular |
C18H19ClN4O |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol |
InChI |
InChI=1S/C18H19ClN4O/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23)/t12-/m1/s1 |
Clave InChI |
KTDRFFCAMFPUFZ-GFCCVEGCSA-N |
SMILES isomérico |
CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N |
SMILES canónico |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



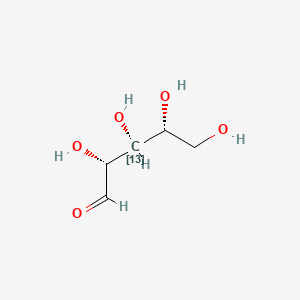
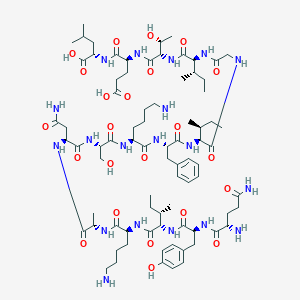

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)

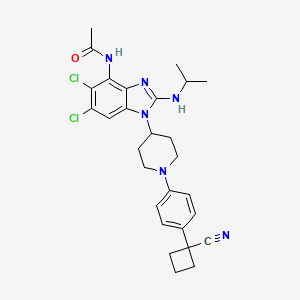

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)

